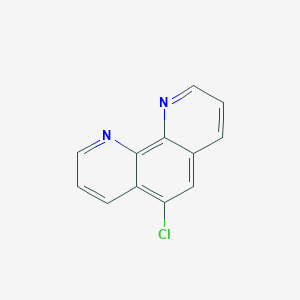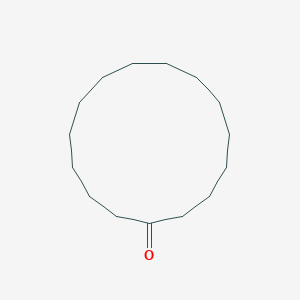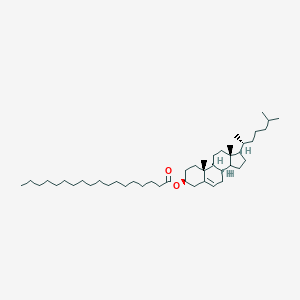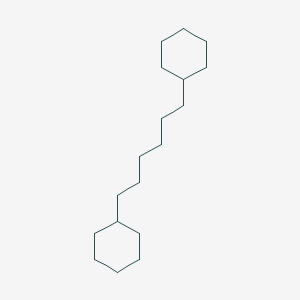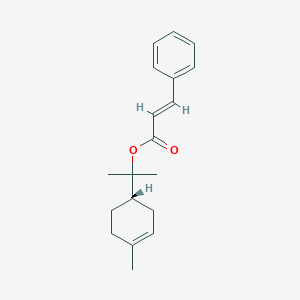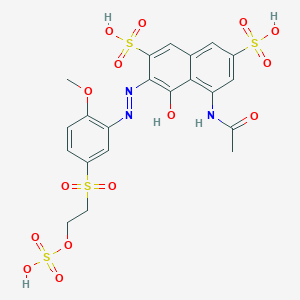
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, commonly known as Acid Orange 7, is a synthetic dye that is widely used in the textile, paper, and leather industries. It is also used as a biological stain and in the production of food colorants. Acid Orange 7 is a water-soluble dye that belongs to the azo class of dyes.
作用机制
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve the binding of the dye to specific structures in cells. The dye has been shown to bind to DNA, which may explain its ability to selectively stain the nuclei of cells. Acid Orange 7 has also been shown to bind to bacterial cells, which may explain its use in the detection of bacterial infections.
生化和生理效应
Acid Orange 7 has been shown to have some toxic effects on cells. It has been shown to induce oxidative stress and DNA damage in human cells. The dye has also been shown to have some mutagenic and genotoxic effects in bacterial cells. However, the toxic effects of Acid Orange 7 are generally considered to be relatively low.
实验室实验的优点和局限性
One of the main advantages of Acid Orange 7 is its ability to selectively stain certain structures in cells. This makes it a useful tool for studying the structure and function of cells. Acid Orange 7 is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of Acid Orange 7 is that it can be toxic to cells at high concentrations. Care must be taken when using the dye to ensure that the concentration used is not toxic to the cells being studied.
未来方向
There are several potential future directions for research on Acid Orange 7. One area of interest is the development of new biological stains based on the structure of Acid Orange 7. Researchers may also investigate the potential use of Acid Orange 7 in the treatment of bacterial infections. Additionally, further research may be conducted to better understand the mechanism of action of Acid Orange 7 and its effects on cells.
合成方法
Acid Orange 7 is synthesized by coupling 4-hydroxy-3-naphthoic acid with diazotized 2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)aniline. The resulting compound is then acetylated to form Acid Orange 7. The synthesis process is relatively simple and can be carried out on a large scale.
科学研究应用
Acid Orange 7 has been widely used as a biological stain due to its ability to selectively stain certain structures in cells. It has been used to stain the nuclei of cells, as well as other structures such as mitochondria and lysosomes. Acid Orange 7 has also been used in the study of bacterial biofilms and in the detection of bacterial infections.
属性
CAS 编号 |
10116-15-1 |
|---|---|
产品名称 |
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid |
分子式 |
C21H21N3O15S4 |
分子量 |
683.7 g/mol |
IUPAC 名称 |
5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H21N3O15S4/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI 键 |
CAGCLAILGFFZFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
其他 CAS 编号 |
10116-15-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
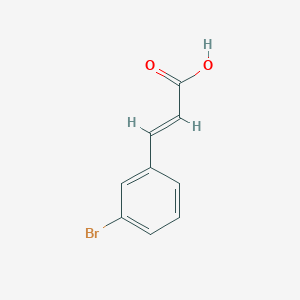
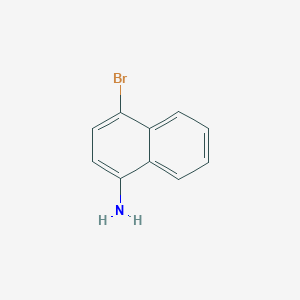
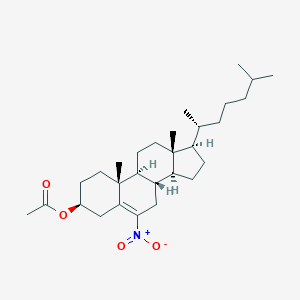
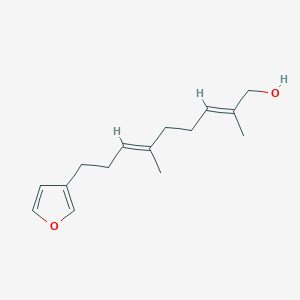
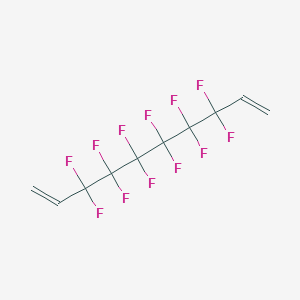
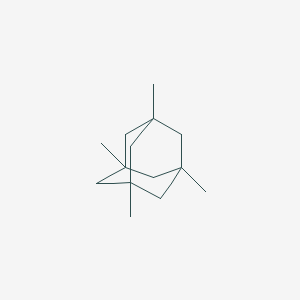
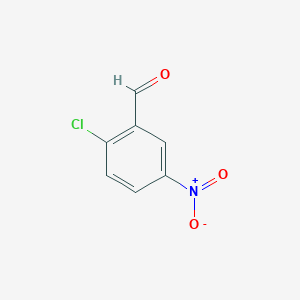
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
